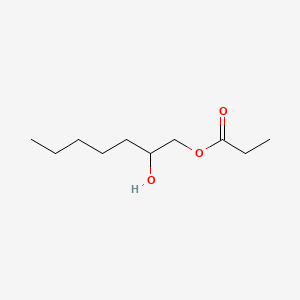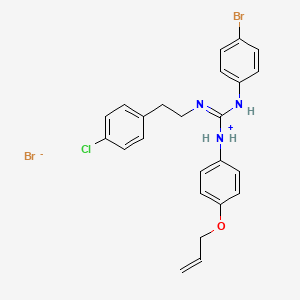![molecular formula C14H20Cl2N2O2 B13767882 aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate CAS No. 64047-52-5](/img/structure/B13767882.png)
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method includes the use of electrophilic nitrogen sources to transform alkenes into aziridines under basic conditions . Another approach involves the reaction of silyldichloromethanes, aryl nitriles, and tert-butylsulfinylimines, which undergo nucleophilic addition, [1,3]-aza-Brook rearrangement, and aza-Darzens-type transformations .
Industrial Production Methods
Industrial production of aziridine derivatives often employs large-scale aziridination processes, which may include electrocatalytic methods. These methods use catalytic quantities of n-Bu4NI and N-aminophthalimide as nitrogen sources, facilitating the formation of aziridines via radical mechanisms .
化学反应分析
Types of Reactions
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.
Common Reagents and Conditions
Common reagents used in these reactions include electrophilic nitrogen sources, nucleophiles, and reducing agents. Conditions often involve basic or acidic environments, depending on the desired transformation .
Major Products
Major products formed from these reactions include amines, oxides, and various substituted aziridines, which can be further transformed into more complex molecules .
科学研究应用
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nitrogen-containing compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Medicine: Explored for its cytotoxic properties, making it a candidate for cancer chemotherapy.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds
作用机制
The mechanism of action of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the alkylation of DNA. The aziridine ring opens upon nucleophilic attack, allowing the compound to form covalent bonds with DNA bases. This alkylation disrupts DNA replication and transcription, leading to cell death. The compound targets rapidly dividing cells, making it effective against cancer cells .
相似化合物的比较
Similar Compounds
Aziridine: A simpler three-membered nitrogen-containing heterocycle.
Aziridin-1-yl oximes: Compounds with similar ring structures but different functional groups.
Ethyleneimine: Another aziridine derivative with significant industrial applications
Uniqueness
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is unique due to its specific structure, which combines the aziridine ring with bis(2-chloroethyl)amino and methylphenyl groups. This combination enhances its reactivity and potential as a therapeutic agent .
属性
CAS 编号 |
64047-52-5 |
|---|---|
分子式 |
C14H20Cl2N2O2 |
分子量 |
319.2 g/mol |
IUPAC 名称 |
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone;hydrate |
InChI |
InChI=1S/C14H18Cl2N2O.H2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16;/h2-3,10H,4-9H2,1H3;1H2 |
InChI 键 |
RRGCKMHKMCUKAH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


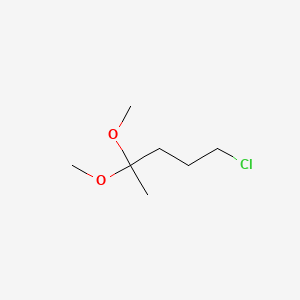
![6-[4-(acridin-9-ylamino)phenyl]hexanamide;methanesulfonic acid](/img/structure/B13767811.png)
![Copper(2+) 3-methyl-4-[(8-oxido-5-sulfonaphthalen-1-yl)diazenyl]-1-(3-sulfamoylphenyl)-1H-pyrazol-5-olate](/img/structure/B13767814.png)
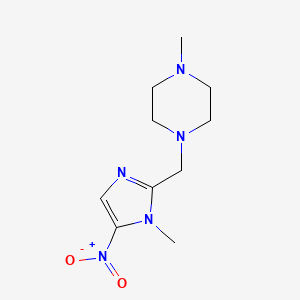
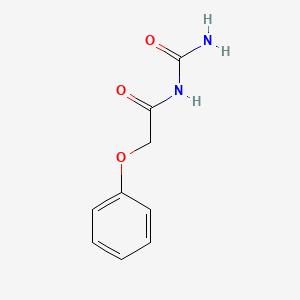
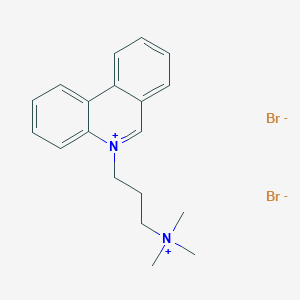
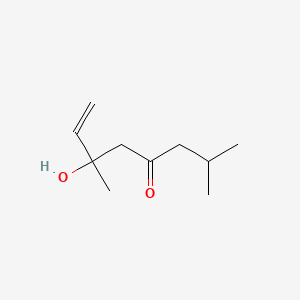
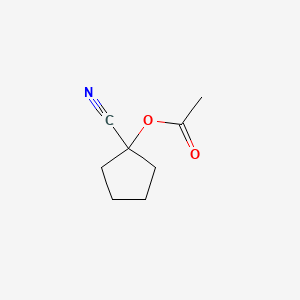
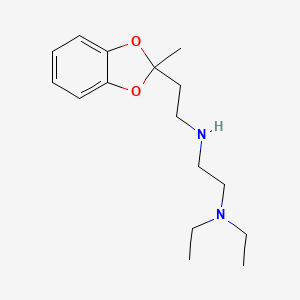
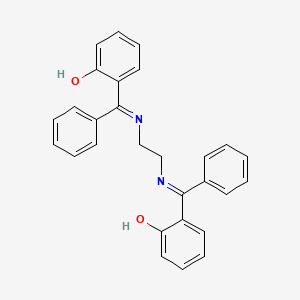
![Dipotassium;5-(4-phenyltriazol-2-yl)-2-[2-[4-(4-phenyltriazol-2-yl)-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B13767849.png)
![6-[(2-Hydroxyethyl)amino]-4-methyl-2-[[3-(2-phenoxyethoxy)propyl]amino]nicotinonitrile](/img/structure/B13767855.png)
